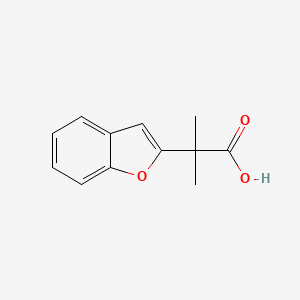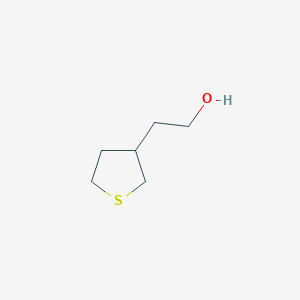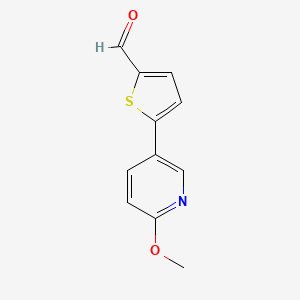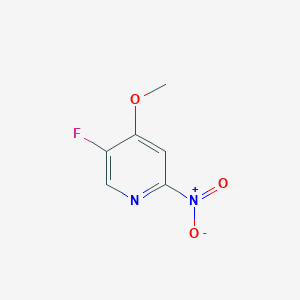
5-Fluoro-4-methoxy-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-methoxy-2-nitropyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom using reagents like potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF) under basic conditions . The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of 5-Fluoro-4-methoxy-2-nitropyridine may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methoxy-2-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H_2) in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: TBAF, KF, DMF (dimethylformamide) as solvent, and temperatures around 100-140°C.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH_4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Hydroxyl or Carbonyl Derivatives: From the oxidation of the methoxy group.
Scientific Research Applications
5-Fluoro-4-methoxy-2-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methoxy-2-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorine and nitro groups. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-nitropyridine: Lacks the methoxy group, which can affect its reactivity and biological activity.
4-Methoxy-2-nitropyridine: Lacks the fluorine atom, resulting in different chemical properties and applications.
2-Fluoro-5-nitropyridine: Similar structure but with different substitution pattern, leading to variations in reactivity and use
Uniqueness
5-Fluoro-4-methoxy-2-nitropyridine is unique due to the combined presence of fluorine, methoxy, and nitro groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H5FN2O3 |
|---|---|
Molecular Weight |
172.11 g/mol |
IUPAC Name |
5-fluoro-4-methoxy-2-nitropyridine |
InChI |
InChI=1S/C6H5FN2O3/c1-12-5-2-6(9(10)11)8-3-4(5)7/h2-3H,1H3 |
InChI Key |
JLBFGIYNMPSFRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



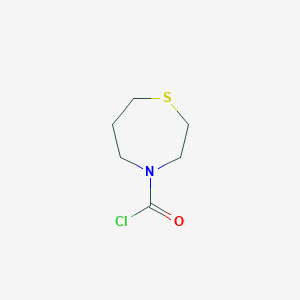
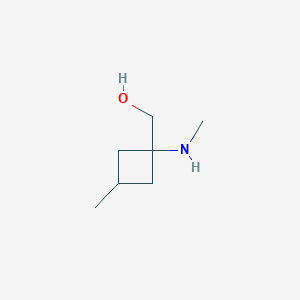
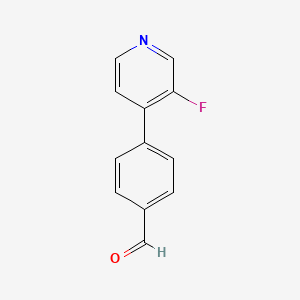


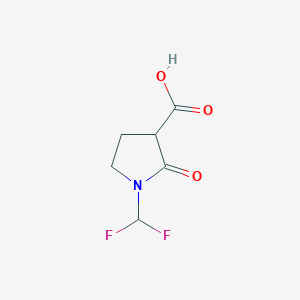
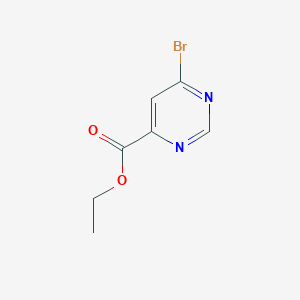
![4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B13326978.png)
![2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13326983.png)
